2-Pentylnonane-1,3-diol
Description
It is structurally characterized by a central propane-1,3-diol backbone substituted with a pentyl group at the 2-position of the propane chain. Synonyms include 2-Pentyl-1,3-propanediol, 1,1-Bis(hydroxymethyl)hexane, and 2-N-Amylpropane-1,3-diol .
Properties
CAS No. |
55109-63-2 |
|---|---|
Molecular Formula |
C14H30O2 |
Molecular Weight |
230.39 g/mol |
IUPAC Name |
2-pentylnonane-1,3-diol |
InChI |
InChI=1S/C14H30O2/c1-3-5-7-9-11-14(16)13(12-15)10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChI Key |
RCFJGWAKYCZCFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CCCCC)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentylnonane-1,3-diol can be achieved through several methods. One common approach involves the hydroxylation of alkenes. For instance, the reaction of an alkene with osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield the desired diol . Another method involves the hydrolysis of epoxides, where an epoxide is treated with water in the presence of an acid or base to form the diol .
Industrial Production Methods
Industrial production of 2-Pentylnonane-1,3-diol may involve large-scale hydroxylation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Pentylnonane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Periodic acid (HIO4), lead tetraacetate (Pb(OAc)4).
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Pentylnonane-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its diol functionality makes it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols. It may also serve as a model compound for understanding the behavior of similar diols in biological systems.
Medicine: Research into the potential therapeutic applications of 2-Pentylnonane-1,3-diol is ongoing. Its unique structure may offer benefits in drug design and development.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 2-Pentylnonane-1,3-diol exerts its effects depends on the specific reaction or application. In oxidation reactions, the hydroxyl groups are typically involved in the formation of carbonyl compounds through the cleavage of carbon-carbon bonds. In biological systems, the compound may interact with enzymes that catalyze the oxidation or reduction of diols, leading to various biochemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 2-Pentylnonane-1,3-diol and related diols, focusing on structural features, physicochemical properties, and applications.
Table 1: Comparative Analysis of 2-Pentylnonane-1,3-diol and Analogous Diols
Structural and Functional Differences
- Aliphatic vs. Aromatic Backbones: 2-Pentylnonane-1,3-diol and 2-Methylpropane-1,3-diol are aliphatic, whereas 5-Pentadecylbenzene-1,3-diol and 5-butylbenzene-1,3-diol feature aromatic rings. The aromatic derivatives exhibit enhanced UV stability and reactivity in electrophilic substitution reactions . The amino-substituted analog (2-Amino-2-(hydroxymethyl)-propane-1,3-diol) demonstrates how functional groups alter polarity and application scope (e.g., gas treatment vs. polymer synthesis) .
- Chain Length and Branching: Longer alkyl chains (e.g., pentyl in 2-Pentylnonane-1,3-diol vs. methyl in 2-Methylpropane-1,3-diol) reduce volatility and increase lipophilicity, making them suitable for non-polar matrices . Symmetrical branching (e.g., 2,2-Diethyl-1,3-propanediol) may improve thermal stability in polymers compared to asymmetrical analogs .
Analytical and Industrial Challenges
- Volatility and Detection: Low molecular weight diols like 2-Methylpropane-1,3-diol face recovery challenges in migration testing due to volatility, whereas higher analogs like 2-Pentylnonane-1,3-diol are less prone to such issues . Polar diols (e.g., amino-substituted derivatives) require specialized analytical methods (e.g., ion-pair chromatography) to resolve matrix interferences .
- Synthetic Utility: Aromatic diols (e.g., 5-butylbenzene-1,3-diol) serve as critical precursors in cannabinoid synthesis, leveraging their phenolic reactivity . Branched aliphatic diols like 2-Pentylnonane-1,3-diol are likely preferred in hydrophobic polymer formulations due to their compatibility with non-polar monomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
